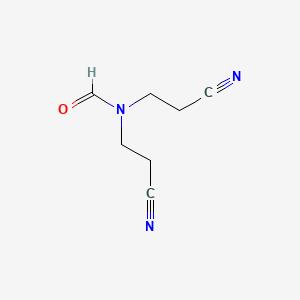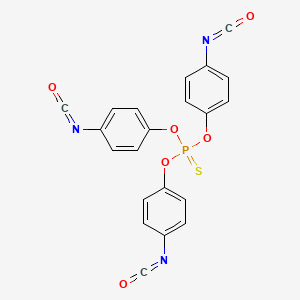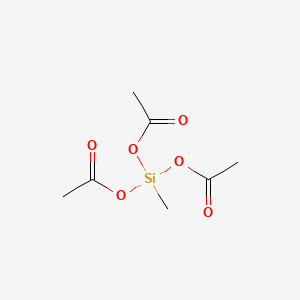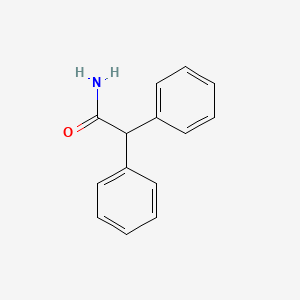
2,3-Bis(2-pyridyl)pyrazine
Descripción general
Descripción
2,3-Bis(2-pyridyl)pyrazine, also known as dpp, is a chemical compound with the empirical formula C14H10N4 . It has been employed as a building block for supermolecular molecules . It has been used in the preparation of luminescent complexes Ru(bpy)2(dpp)2+ and (bpy)2Ru-(dpp)Ru(bpp)24+ . It has also been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions .
Synthesis Analysis
The synthesis of 2,3-Bis(2-pyridyl)pyrazine involves complex chemical reactions . For instance, it has been reported that in both the solid state and in solution, 2,3,5,6-tetrakis(2′-pyridyl)pyrazine (tpp) reacts with iodine to form charge-transfer complexes .Chemical Reactions Analysis
2,3-Bis(2-pyridyl)pyrazine participates in various chemical reactions . For example, it has been reported that it reacts with iodine to form charge-transfer complexes . It has also been used in the preparation of luminescent complexes and binary and ternary systems .Physical And Chemical Properties Analysis
2,3-Bis(2-pyridyl)pyrazine has a molecular weight of 234.26 . It has a melting point of 168-170 °C (lit.) . The predicted boiling point is 361.6±37.0 °C and the predicted density is 1.214±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Luminescent Materials
dpp: is widely used as a building block for supermolecular structures, particularly in the creation of luminescent complexes . These complexes, such as Ru(bpy)2(dpp)2+ and (bpy)2Ru-(dpp)Ru(bpp)2 4+ where bpy is 2,2’-bipyridine, exhibit luminescence which is valuable for developing new materials for OLEDs and other light-emitting applications .
Coordination Chemistry
In coordination chemistry, dpp acts as a versatile ligand forming binary and ternary systems with transition metals like V(IV)O and Cu(II) ions. These systems are studied using spectroscopic methods, pH-potentiometry, and computational techniques, contributing to our understanding of metal-ligand interactions .
Water Oxidation Catalysis
dpp: is part of catalyst structures for water oxidation, a critical reaction for solar fuel production. It helps assemble photo-active and catalytically active subunits in dinuclear structures, enhancing the efficiency of water oxidation processes which are fundamental in artificial photosynthesis .
Analytical Methods
In analytical chemistry, dpp -based complexes are explored for their potential in spectroscopic analysis due to their strong binding with various metal ions. This property is useful for developing new analytical methods to detect and quantify metals in samples .
Biochemistry Research
dpp: is instrumental in biochemistry research where its complexes with metals can mimic biological systems or interfere with biological processes, providing insights into enzyme functions and the design of bio-inspired catalysts .
Nanotechnology
In the field of nanotechnology, dpp is employed to create molecular structures with specific properties. These nanostructures can be used in the development of sensors, electronic devices, and as components in nanoscale machines .
Mecanismo De Acción
Target of Action
The primary targets of 2,3-Bis(2-pyridyl)pyrazine are metal ions, specifically Vanadium (IV) Oxide (V(IV)O) and Copper (II) ions . This compound has been used in the preparation of binary and ternary systems with these ions .
Mode of Action
2,3-Bis(2-pyridyl)pyrazine interacts with its targets by acting as a ligand, forming complexes with the metal ions . It has been employed as a building block for supermolecular molecules . In the presence of these ions, it forms luminescent complexes .
Biochemical Pathways
Its role in the formation of luminescent complexes suggests that it may influence pathways related to light emission and energy transfer .
Pharmacokinetics
Its use in the formation of luminescent complexes suggests that it may have unique properties that allow it to interact with metal ions and participate in energy transfer processes .
Result of Action
The molecular and cellular effects of 2,3-Bis(2-pyridyl)pyrazine’s action are primarily observed in its ability to form luminescent complexes with metal ions . These complexes can emit light, which may have various applications in fields such as imaging and diagnostics .
Action Environment
The action of 2,3-Bis(2-pyridyl)pyrazine is influenced by the presence of specific metal ions, such as V(IV)O and Cu (II) ions . The formation of luminescent complexes suggests that the compound’s action, efficacy, and stability may also be influenced by factors such as light and energy conditions .
Safety and Hazards
2,3-Bis(2-pyridyl)pyrazine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is incompatible with strong acids and strong oxidizing agents . The safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .
Propiedades
IUPAC Name |
2,3-dipyridin-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDTUCKEBDJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352116 | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25005-96-3 | |
| Record name | 2,3-Di-2-pyridinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2-pyridyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2,3-Bis(2-pyridyl)pyrazine (dpp) has the molecular formula C14H10N4 and a molecular weight of 234.26 g/mol.
A: Researchers frequently utilize techniques like 1H NMR, IR, UV-Vis absorption, and emission spectroscopy to characterize dpp and its metal complexes. [, , , , , , , , , ]
A: While dpp itself exhibits limited solubility in water, its metal complexes often demonstrate good stability in aqueous solutions. [, ]
A: The stability of dpp complexes can be influenced by the metal ion involved. For example, dinuclear [Ru([n]aneS4)] complexes bridged by dpp show varying stability of the Ru(II) oxidation state depending on the thiacrown ligand used. []
A: While dpp typically coordinates in a bidentate fashion, in complexes with technetium(V) and rhenium(V), DPQ uniquely forms a seven-membered chelate ring through bidentate coordination using its two pyridinic nitrogen atoms, leaving the quinoxaline nitrogens uncoordinated. []
A: Dpp-containing metal complexes have shown promise as photocatalysts for water reduction to produce hydrogen. Notably, Ru(II),Rh(III),Ru(II) trimetallic complexes bridged by dpp exhibit high turnover numbers and photostability in this application. [, ]
A: Studies have demonstrated that electron-withdrawing substituents on the terminal ligand of a 3 complex can increase the rate of chloride loss upon reduction, which in turn facilitates catalytic water reduction. []
A: Researchers have employed computational methods like Sparkle RM1 and PM7 to optimize the structures of dpp-containing lanthanide complexes and calculate spectroscopic parameters like Judd-Ofelt intensity parameters. [] Additionally, DFT calculations have been employed to study V(IV)O and Cu(II) complexes with dpp and other pyridine-based ligands. []
A: Substitutions on the dpp ligand can significantly alter the electrochemical and photophysical properties of its metal complexes. For instance, incorporating electron-withdrawing groups can shift reduction potentials and influence excited-state lifetimes. []
A: Yes, incorporating polyelectrolytes like poly(4-styrenesulfonate) (PSS) into aqueous solutions containing dpp-bridged Ru,Rh photocatalysts has been shown to significantly enhance their stability and efficiency for hydrogen production, even under aerobic conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















